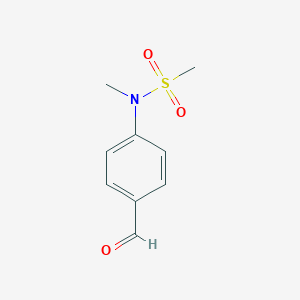
Acotiamide Impurity 6 Maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acotiamide Impurity 6 Maleate is a chemical compound that serves as an impurity in the synthesis of Acotiamide, a drug used for the treatment of functional dyspepsia. Functional dyspepsia is a condition characterized by postprandial fullness, upper abdominal bloating, and early satiation. This impurity is used as an internal standard to detect the concentration of Acotiamide in plasma with high purity.
Métodos De Preparación
The synthesis of Acotiamide Impurity 6 Maleate involves multiple steps, starting from basic raw materials such as 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine. The process includes a series of reactions, purification, and salt formation steps to yield the final product. The industrial production methods are designed to ensure high purity and consistency, adhering to stringent quality control measures.
Análisis De Reacciones Químicas
Acotiamide Impurity 6 Maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Acotiamide Impurity 6 Maleate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and precision of measurements.
Biology: It helps in studying the metabolic pathways and interactions of Acotiamide in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Acotiamide.
Industry: It is employed in quality control processes to detect and quantify impurities in pharmaceutical formulations
Mecanismo De Acción
The mechanism of action of Acotiamide Impurity 6 Maleate is not well-documented. Acotiamide itself works by enhancing gastric motility and accelerating gastric emptying. It achieves this by inhibiting the enzyme acetylcholinesterase, which increases the levels of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract .
Comparación Con Compuestos Similares
Acotiamide Impurity 6 Maleate can be compared with other impurities and related compounds of Acotiamide:
Acotiamide Impurity 5: Another impurity formed during the synthesis of Acotiamide.
Acotiamide Impurity 9: A related compound with similar structural features.
Acotiamide Hydrochloride Trihydrate: The active pharmaceutical ingredient in Acotiamide formulations
Each of these compounds has unique properties and roles in the synthesis and quality control of Acotiamide, highlighting the importance of this compound in ensuring the purity and efficacy of the final drug product.
Propiedades
Fórmula molecular |
C26H36N4O9S |
|---|---|
Peso molecular |
580.7 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C22H32N4O5S.C4H4O4/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5;5-3(6)1-2-4(7)8/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
YKSFNGAJFVKGIY-WLHGVMLRSA-N |
SMILES isomérico |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)

![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12103703.png)
![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)





![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)
![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)
![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid](/img/structure/B12103764.png)

